2-[3-methyl-2,6-dioxo-7-(2-phenoxyethyl)purin-8-yl]sulfanylacetic Acid - 105522-64-3

2-[3-methyl-2,6-dioxo-7-(2-phenoxyethyl)purin-8-yl]sulfanylacetic Acid

Catalog Number: EVT-2887542
CAS Number: 105522-64-3
Molecular Formula: C16H16N4O5S
Molecular Weight: 376.39
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-[3-Methyl-2,6-dioxo-7-(2-phenoxyethyl)purin-8-yl]sulfanylacetic Acid is a synthetic organic compound belonging to the class of xanthine derivatives. It has been explored in scientific research for its potential biological activity, particularly in relation to obesity. []

Applications

The primary scientific application of 2-[3-methyl-2,6-dioxo-7-(2-phenoxyethyl)purin-8-yl]sulfanylacetic Acid identified in the provided research is its potential as a pharmacologically active compound for the treatment of alimentary obesity. [] A study investigated its effects on weight loss in rats fed a high-fat diet, showing promising results in reducing body weight. []

(R)‐2‐((8‐(3‐aminopiperidin‐1‐yl)‐3‐methyl‐7‐(3‐methylbut‐2‐en‐1‐yl)‐2,6‐dioxo‐2,3,6,7‐tetrahydro‐1H‐purin‐1‐yl)methyl)benzonitrile

Compound Description: (R)‐2‐((8‐(3‐aminopiperidin‐1‐yl)‐3‐methyl‐7‐(3‐methylbut‐2‐en‐1‐yl)‐2,6‐dioxo‐2,3,6,7‐tetrahydro‐1H‐purin‐1‐yl)methyl)benzonitrile, also referred to as (R)-40 in the study, is a potent Dipeptidyl Peptidase IV (DPP-IV) inhibitor. [] It demonstrated significant antihyperglycemic activity comparable to the drug Linagliptin in oral glucose tolerance tests (OGTT) and improved the pathological state of diabetic mice. []

Relevance: While not directly structurally analogous to 2-[3-methyl-2,6-dioxo-7-(2-phenoxyethyl)purin-8-yl]sulfanylacetic Acid, this compound shares a core structure with a substituted purine ring. This highlights the importance of the purine scaffold in medicinal chemistry and its potential across different therapeutic targets. []

Alogliptin & Linagliptin

Compound Description: Alogliptin and Linagliptin are both marketed drugs classified as DPP-IV inhibitors used for treating type 2 diabetes. [] They serve as lead compounds in the development of novel DPP-IV inhibitors.

Relevance: These drugs are structurally similar to the aforementioned (R)-40 and informed the molecular design strategy alongside other reported DPP-IV inhibitors like compounds 40 and 43. [] Although their specific structures are not provided, their inclusion suggests a shared pharmacophore with 2-[3-methyl-2,6-dioxo-7-(2-phenoxyethyl)purin-8-yl]sulfanylacetic Acid, potentially involving the substituted purine moiety. []

7-chloro-1-cyclopropyl-6-flouro-3-(2,6-dihydroxy-9H-purin-8-yl)quinoline-4(1H)-one

Compound Description: This compound is a product of reacting 5,6-diaminopyrimidin-2,4-diol with 6-chloro-4-cyclopropyl-7-floro-1,4-dihydro-1-oxonaphthalen-2-carboxilic acid. [] Its biological activity is not elaborated upon in the paper.

Relevance: This compound features a 2,6-dihydroxy-9H-purine moiety linked to a substituted quinolone system. Though different from the phenoxyethyl substituent in 2-[3-methyl-2,6-dioxo-7-(2-phenoxyethyl)purin-8-yl]sulfanylacetic Acid, the presence of the core purine structure highlights the versatility of this scaffold in synthetic chemistry. []

2-(5-((1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)-N-p-tolylacetamide

Compound Description: This compound, designated as 11g in the study, exhibited potent in vitro anticancer activity against A549 (lung) and MCF-7 (breast) cancer cell lines. [] It demonstrated a remarkable IC50 value of 1.25 ± 1.36 μM against A549 cells. [] Hemolytic studies revealed low cytotoxicity for this compound. []

Relevance: This compound shares a structural similarity with 2-[3-methyl-2,6-dioxo-7-(2-phenoxyethyl)purin-8-yl]sulfanylacetic Acid through the presence of a 1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purine moiety. [] This suggests that this specific substitution pattern on the purine ring might be associated with biological activity, though further investigation is needed. []

Methyl 1-(1,3-dimethyl-2,6-dioxo-7-arylalkyl-(alkenyl-)-2,3,6,7-tetrahydro-1H-purin-8-yl)- 5-(4-methyl-(methoxy-, chloro-)phenyl)-1H-pyrazole-3-carboxylates

Compound Description: This series of 1,3-dimethylxanthine derivatives, substituted at the 8-position with a pyrazole ring, were investigated for their antioxidant and anti-inflammatory properties. [] Derivatives with a phenylalyl radical at position 7 displayed potent antioxidant activity, surpassing Trolox in lipid peroxidation inhibition assays. [] They also exhibited LOX inhibitory activity, albeit lower than the reference compound nordihydroguaiaretic acid. []

Relevance: These compounds share the 1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine core with 2-[3-methyl-2,6-dioxo-7-(2-phenoxyethyl)purin-8-yl]sulfanylacetic Acid. [] The varying substituents at positions 7 and 8 of the purine ring in this series highlight the potential for structural modifications to tune the biological activity and target different therapeutic areas. []

2-methyl-6-(phenylethynyl)pyridine (MPEP)

Compound Description: MPEP is a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5). [] In a Parkinson's disease rat model, chronic MPEP treatment alone reduced the loss of dopaminergic neurons and showed synergistic neuroprotective effects when combined with adenosine A2A receptor antagonists. []

Relevance: While not structurally related to 2-[3-methyl-2,6-dioxo-7-(2-phenoxyethyl)purin-8-yl]sulfanylacetic Acid, MPEP is discussed in conjunction with adenosine A2A receptor antagonists, highlighting the potential for combined therapies targeting different pathways in neurological disorders. []

(E)‐phosphoric acid mono‐[3‐[8‐[2‐(3‐methoxyphenyl)vinyl]‐7‐methyl‐2,6‐dioxo‐1‐prop‐2‐ynyl‐1,2,6,7‐tetrahydropurin‐3‐yl]propyl] (MSX-3)

Compound Description: MSX-3 is a potent and selective adenosine A2A receptor antagonist. [] Similar to MPEP, MSX-3 exhibited neuroprotective effects in a Parkinson's disease rat model, both alone and in combination with MPEP. []

Relevance: This compound shares the core structure of a substituted purine ring with 2-[3-methyl-2,6-dioxo-7-(2-phenoxyethyl)purin-8-yl]sulfanylacetic Acid. [] Despite having different substituents and an additional phosphate group, the shared purine scaffold highlights the versatility of this structure in targeting different receptors and therapeutic applications. []

8‐ethoxy‐9‐ethyladenine (ANR 94)

Compound Description: ANR 94 is another selective adenosine A2A receptor antagonist. [] While it did not display neuroprotective effects alone, it potentiated L-DOPA-induced turning behavior in a Parkinson's disease model, particularly when combined with MPEP. []

Relevance: ANR 94, being an adenine derivative, is structurally related to 2-[3-methyl-2,6-dioxo-7-(2-phenoxyethyl)purin-8-yl]sulfanylacetic Acid, which is a purine derivative. [] Both purine and adenine are key components of nucleotides, the building blocks of DNA and RNA. [] Their presence in biologically active compounds underscores the significance of these heterocyclic scaffolds in medicinal chemistry. []

8-(3,4-dimethoxystyryl)-1,3-dipropyl-7-[3H]methylxanthine ([3H]Kf17837S)

Compound Description: [3H]Kf17837S is a radiolabeled compound that exhibits high selectivity and affinity for the adenosine A2A receptor, making it a valuable tool for studying this receptor. [] It demonstrated comparable binding characteristics to the agonist radioligand [3H]CGS21680. []

Relevance: This compound shares the core structure of a substituted xanthine with 2-[3-methyl-2,6-dioxo-7-(2-phenoxyethyl)purin-8-yl]sulfanylacetic Acid. [] The presence of different substituents on the xanthine core, including a dimethoxystyryl group, highlights the potential for structural modifications to achieve specific receptor binding profiles. []

2-[p-(2-[3H]carboxyethyl)phenethylamino]-5'-N-ethyl- carboxamidoadenosine ([3H]CGS21680)

Compound Description: [3H]CGS21680 is a radiolabeled agonist for the adenosine A2A receptor, frequently used in binding studies to characterize the receptor and assess the affinity of other ligands. []

Relevance: Though structurally distinct from 2-[3-methyl-2,6-dioxo-7-(2-phenoxyethyl)purin-8-yl]sulfanylacetic Acid, [3H]CGS21680's role as an adenosine A2A receptor agonist provides context for understanding the binding characteristics of the antagonist radioligand [3H]Kf17837S, which shares a structural similarity with the target compound. []

N-[2-(dimethylamino)ethyl]-N-methyl-4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)benzenesulfonamide

Compound Description: This compound is an adenosine receptor antagonist that exhibits affinity for the adenosine A2A receptor. [] It was included in a series of antagonists used to characterize the binding profile of [3H]KF17837S. []

Relevance: This compound highlights the structural diversity amongst adenosine receptor antagonists while still sharing the core substituted purine moiety with 2-[3-methyl-2,6-dioxo-7-(2-phenoxyethyl)purin-8-yl]sulfanylacetic Acid. [] This suggests that a range of substituents and modifications can be accommodated while retaining activity at the adenosine A2A receptor. []

8-cyclopentyl-1,3-dipropylxanthine (DPCPX)

Compound Description: DPCPX is a well-established adenosine receptor antagonist known for its preference for the adenosine A1 receptor subtype. [, ] It also shows moderate affinity for the adenosine A2A receptor. []

Relevance: Although structurally distinct from 2-[3-methyl-2,6-dioxo-7-(2-phenoxyethyl)purin-8-yl]sulfanylacetic Acid, DPCPX's inclusion in the study alongside other adenosine receptor antagonists highlights the diversity of chemical structures capable of interacting with these receptors. []

8-(noradamantan-3-yl)-1,3-dipropylxanthine

Compound Description: This compound is an adenosine receptor antagonist, but its specific receptor subtype selectivity and potency are not discussed in the provided context. []

Olomoucine Analogues

Compound Description: A series of olomoucine analogues were designed, synthesized, and evaluated for their anticancer activity against the MCF-7 breast cancer cell line. [] These analogues included derivatives of 2-[(1-substituted)-2,6-dioxo-2,3,6,7–tetrahydro-1H-purin-8-ylsulfanyl]-N-substituted acetamide, 1-substituted-8-[2-(4-substituted phenyl)-2-oxoethylsulphanyl]-3,7-dihydro-1H-purine-2,6-diones, and 3-(2-substituted benzyl)-6-(4-substituted phenyl)-1H-thiazolo[2,3-f]purine-2,4-dione. [] Many of these compounds displayed promising anticancer activity, outperforming doxorubicin in some cases. []

Relevance: The olomoucine analogues, specifically the 2-[(1-substituted)-2,6-dioxo-2,3,6,7–tetrahydro-1H-purin-8-ylsulfanyl]-N-substituted acetamide derivatives, share significant structural similarities with 2-[3-methyl-2,6-dioxo-7-(2-phenoxyethyl)purin-8-yl]sulfanylacetic Acid. [] Both possess a purine core with substitutions at positions 2, 3, 6, and 7, and a sulfur linker at position 8 connected to an acetic acid moiety. [] This structural resemblance suggests they could potentially share similar biological activities or target related pathways. []

3-substituted benzyl-5-methyl-7-substituted-1H-pyrido[2,3-d]pyrimidine-2,4-dione

Compound Description: This series of compounds represents isosteres of the aforementioned olomoucine analogues, specifically the 3-(2-substituted benzyl)-6-(4-substituted phenyl)-1H-thiazolo[2,3-f]purine-2,4-dione derivatives. [] These isosteres were synthesized and evaluated alongside the olomoucine analogues for their anticancer activity against the MCF-7 breast cancer cell line. []

Relevance: While structurally distinct from 2-[3-methyl-2,6-dioxo-7-(2-phenoxyethyl)purin-8-yl]sulfanylacetic Acid, this series highlights the concept of bioisosterism in drug design, where structural modifications are introduced while aiming to retain or enhance biological activity. [] The inclusion of these isosteres in the study suggests that alternative scaffolds, beyond the purine core, might offer valuable avenues for developing novel anticancer agents. []

Properties

CAS Number

105522-64-3

Product Name

2-[3-methyl-2,6-dioxo-7-(2-phenoxyethyl)purin-8-yl]sulfanylacetic Acid

IUPAC Name

2-[3-methyl-2,6-dioxo-7-(2-phenoxyethyl)purin-8-yl]sulfanylacetic acid

Molecular Formula

C16H16N4O5S

Molecular Weight

376.39

InChI

InChI=1S/C16H16N4O5S/c1-19-13-12(14(23)18-15(19)24)20(16(17-13)26-9-11(21)22)7-8-25-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,21,22)(H,18,23,24)

InChI Key

CJUMTZFREHXBSE-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC(=O)O)CCOC3=CC=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.